Bacillosporin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

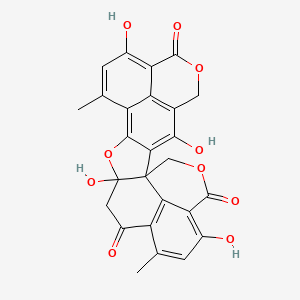

La bacilosporina C es un antibiótico oxaphenalenónico dimérico aislado del hongo Talaromyces bacillosporus. Fue descubierta por primera vez por investigadores de la Universidad de Chiba en 1980 . El compuesto es conocido por sus actividades antibiótica y antitumoral, lo que lo convierte en un tema importante de estudio en varios campos científicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La bacilosporina C se forma a partir de la lactona bacilosporina D en el hongo endofítico de manglares SBE-14 . El compuesto es un anhídrido, lo que significa que se forma mediante la eliminación de agua de otro compuesto. Las rutas sintéticas específicas y las condiciones de reacción para la bacilosporina C no están ampliamente documentadas, pero se sabe que se aísla de fuentes naturales.

Métodos de Producción Industrial: La producción industrial de la bacilosporina C implica el cultivo del hongo Talaromyces bacillosporus en condiciones controladas. Luego, el compuesto se extrae y purifica utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La bacilosporina C experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados de oxaphenalenona, mientras que la reducción podría producir varias formas reducidas de bacilosporina C .

Aplicaciones Científicas De Investigación

La bacilosporina C tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de los dímeros de oxaphenalenona.

Biología: Se investiga por sus propiedades antibióticas contra diversas cepas bacterianas.

Industria: Posibles aplicaciones en el desarrollo de nuevos antibióticos y agentes antitumorales.

Mecanismo De Acción

La bacilosporina C ejerce sus efectos principalmente a través de la inhibición de la acetilcolinesterasa, una enzima que descompone el neurotransmisor acetilcolina . Al inhibir esta enzima, la bacilosporina C puede mejorar la transmisión colinérgica, lo que es beneficioso para tratar ciertos trastornos neurológicos. Además, su actividad antibiótica se atribuye a su capacidad para interrumpir la síntesis de la pared celular bacteriana .

Compuestos Similares:

Bacilosporina D: Un precursor de lactona a la bacilosporina C.

Otros Dímeros de Oxaphenalenona: Compuestos como los dímeros de oxaphenalenona aislados de otras especies de hongos.

Singularidad: La bacilosporina C es única debido a su estructura dimérica y su doble actividad como antibiótico e inhibidor de la acetilcolinesterasa . Esta combinación de propiedades lo convierte en un compuesto valioso para la investigación en múltiples disciplinas científicas.

Comparación Con Compuestos Similares

Bacillosporin D: A lactone precursor to Bacillosporin C.

Other Oxaphenalenone Dimers: Compounds such as oxaphenalenone dimers isolated from other fungal species.

Uniqueness: this compound is unique due to its dimeric structure and its dual activity as both an antibiotic and an acetylcholinesterase inhibitor . This combination of properties makes it a valuable compound for research in multiple scientific disciplines.

Actividad Biológica

Bacillosporin C is a secondary metabolite produced by various strains of Bacillus species, known for its significant biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound is a member of the bacillosporins family, which are characterized by their complex chemical structures and diverse biological activities. These compounds have garnered attention for their potential applications in medicine, particularly in the treatment of infections caused by resistant strains of bacteria.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of microorganisms. Its effectiveness has been documented through various studies, which have reported minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 12.5 |

| Bacillus subtilis | 6.25 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, which is known for its role in various infections and its increasing resistance to conventional antibiotics .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and interference with essential cellular processes. Research indicates that this compound binds to specific targets within the bacterial cell, leading to cell lysis and death. This action is similar to that of other known antibiotics but may offer advantages in terms of potency and spectrum of activity against resistant strains .

Case Study 1: Efficacy Against Resistant Strains

A study conducted on clinical isolates of Staphylococcus aureus demonstrated that this compound effectively inhibited the growth of methicillin-resistant strains (MRSA). The study reported MIC values significantly lower than those for conventional antibiotics such as vancomycin, suggesting that this compound could be a promising candidate for treating infections caused by resistant bacteria .

Case Study 2: In Vivo Studies

In vivo studies have also been performed to assess the therapeutic potential of this compound. In a murine model of infection, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The study highlighted not only the compound's antimicrobial efficacy but also its safety profile, as no adverse effects were observed at therapeutic doses .

Antiproliferative Activity

Recent research has expanded the understanding of this compound beyond its antimicrobial properties, revealing its potential as an antiproliferative agent. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A549 (lung cancer)

The mechanism underlying this antiproliferative effect appears to involve induction of apoptosis and cell cycle arrest in cancer cells, making this compound a candidate for further investigation as an anticancer drug .

Propiedades

IUPAC Name |

3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPWHLZTSXJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Bacillosporin C and what are its structural features?

A1: this compound is a natural product originally isolated from the fungus Talaromyces bacillosporus []. It is an oxaphenalenone dimer characterized by its seven-ring structure. Recently, it was also isolated from the mangrove endophytic fungus SBE-14 found in the South China Sea [, ]. While its full spectroscopic characterization is available [], its exact molecular formula and weight are not explicitly reported in the provided abstracts.

Q2: What is known about the biological activity of this compound?

A2: Limited information is available regarding the biological activity of this compound. While its structural analogue, Bacillosporin D, has shown strong inhibitory activity against KB cells (a human carcinoma cell line), this compound itself has not been extensively studied for this activity []. Further research is needed to fully elucidate its potential anticancer properties and to explore other possible bioactivities.

Q3: Are there any proposed biosynthetic pathways for this compound?

A3: Based on its structure, it is suggested that this compound is biosynthetically produced by the transformation of Bacillosporin D. This transformation involves the unusual conversion of a lactone moiety in Bacillosporin D to an anhydride in this compound []. This unique transformation is of particular interest for understanding the biosynthetic capabilities of the producing organisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.